Papain Inhibition Potency: pHMB (Ki 2.4 µM) vs. PCMB (Ki 52 µM) Under Identical Conditions
In a direct head-to-head comparison using papain as the model cysteine protease, p-hydroxymercuribenzoate (pHMB) exhibits an apparent Ki of 2.40 µM, while p-chloromercuribenzoate (PCMB) shows a Ki of 52.0 µM — a 21.7-fold weaker affinity — both measured in 0.1 M phosphate buffer at pH 6.8 and 30 °C . This ~22-fold potency gap is highly relevant for assay design: at a given working concentration, pHMB achieves substantially greater target engagement than PCMB, meaning PCMB cannot be directly substituted at equimolar concentrations without risking under-inhibition and false-negative results.
| Evidence Dimension | Apparent inhibition constant (Ki) for papain |
|---|---|
| Target Compound Data | Ki = 2.40 × 10³ nM (2.40 µM) |
| Comparator Or Baseline | p-Chloromercuribenzoate (PCMB): Ki = 5.20 × 10⁴ nM (52.0 µM) |
| Quantified Difference | PCMB Ki is 21.7-fold higher (weaker inhibition) than pHMB |
| Conditions | Papain, 0.1 M phosphate buffer, pH 6.8, 30 °C (BindingDB assay) |
Why This Matters
This ~22-fold potency advantage means pHMB achieves equivalent papain inhibition at far lower concentrations than PCMB, reducing mercury load in experimental systems and enabling more sensitive titration of active-site thiols.
- [1] BindingDB. Ki = 2.40E+3 nM for p-hydroxymercuribenzoate (BDBM16510) against papain at pH 6.8, 30 °C. View Source
- [2] BindingDB. Ki = 5.20E+4 nM for p-chloromercuribenzoate (BDBM50052693) against papain at pH 6.8, 30 °C. View Source
